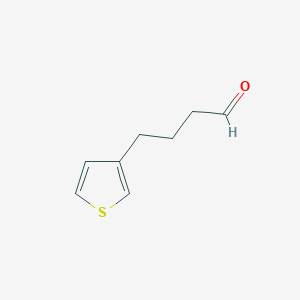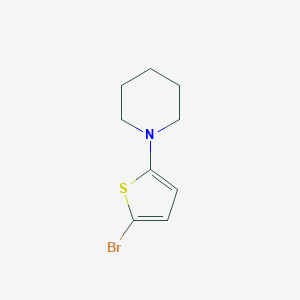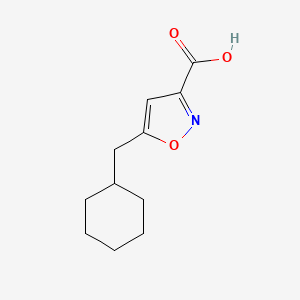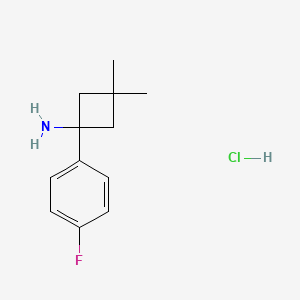
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride is a chemical compound characterized by the presence of a fluorophenyl group attached to a cyclobutanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclobutanone Intermediate: The initial step involves the formation of a cyclobutanone intermediate through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the cyclobutanone intermediate.
Amine Formation: The final step involves the conversion of the ketone group to an amine group, typically through reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the cyclobutanamine structure can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures, such as indole or pyrazole derivatives.
Uniqueness: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride is unique due to its specific combination of a fluorophenyl group and a cyclobutanamine structure. This combination can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H17ClFN |
|---|---|
Peso molecular |
229.72 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9;/h3-6H,7-8,14H2,1-2H3;1H |
Clave InChI |
OQAQXKHKPNNOMD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(C2=CC=C(C=C2)F)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


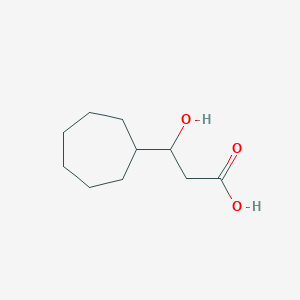
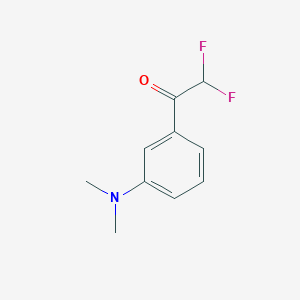

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

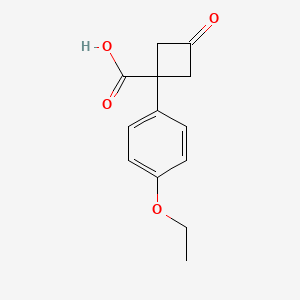
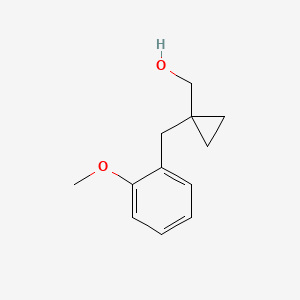

![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
